See also: Ablukast Sodium (active moiety of).
Ablukast
CAS No.: 96566-25-5
Cat. No.: VC0516765
Molecular Formula: C28H34O8
Molecular Weight: 498.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 96566-25-5 |
|---|---|
| Molecular Formula | C28H34O8 |
| Molecular Weight | 498.6 g/mol |
| IUPAC Name | 6-acetyl-7-[5-(4-acetyl-3-hydroxy-2-propylphenoxy)pentoxy]-3,4-dihydro-2H-chromene-2-carboxylic acid |
| Standard InChI | InChI=1S/C28H34O8/c1-4-8-21-23(12-10-20(17(2)29)27(21)31)34-13-6-5-7-14-35-26-16-25-19(15-22(26)18(3)30)9-11-24(36-25)28(32)33/h10,12,15-16,24,31H,4-9,11,13-14H2,1-3H3,(H,32,33) |
| Standard InChI Key | FGGYJWZYDAROFF-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCCOC2=C(C=C3CCC(OC3=C2)C(=O)O)C(=O)C |
| Appearance | Solid powder |
Introduction
Chemical Synthesis of Ablukast
The synthesis of Ablukast, as detailed by Manchand et al. (1992), involves a sequence of regiospecific reactions to construct its chromane backbone and functionalized side chain . The process is characterized by high yields and minimal chromatography, making it suitable for large-scale production.
Key Synthetic Steps
-
Claisen Condensation:
2,4-Dihydroxyacetophenone undergoes condensation with diethyl oxalate in acetic acid to form a β-keto ester intermediate. This step establishes the chromane scaffold’s carbonyl group. -
Hydrogenation:
Catalytic hydrogenation (10% Pd/C, acetic acid) reduces the α,β-unsaturated ketone to a saturated chromane ester (7) with an 85% yield . -
Fries Rearrangement:
Treatment with acetic anhydride and BF₃·OEt₂ induces a Fries rearrangement, relocating the acetyl group to the 6-position of the chromane. Subsequent transesterification with methanol yields the methyl ester (8) . -
Alkylation:
The phenolic oxygen of 8 is alkylated with 5-bromo-1-pentanyl acetate (13) using K₂CO₃, achieving a 98% yield of the acetate intermediate (9) . -
Methanolysis and Mesylation:
Selective methanolysis of the acetate group in 9, mediated by tetra-n-butylammonium hydroxide, generates a primary alcohol. Mesylation with methanesulfonyl chloride then produces the mesylate (10), a suitable leaving group for subsequent coupling . -
Final Coupling:
Alkylation of the acetophenone derivative (16) with mesylate 10, facilitated by K₂CO₃ and tris(3,6-dioxaheptyl)amine (TDA-1), yields the racemic Ablukast precursor. Saponification with NaOH affords the sodium salt of Ablukast .
Table 1: Synthesis Yields and Conditions
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Claisen Condensation | Diethyl oxalate, AcOH | - |
| 2 | Hydrogenation | H₂, Pd/C, AcOH | 85 |
| 3 | Fries Rearrangement | Ac₂O, BF₃·OEt₂ | - |
| 4 | Alkylation | K₂CO₃, 5-bromo-1-pentanyl acetate | 98 |
| 5 | Methanolysis/Mesylation | n-Bu₄N⁺OH⁻, MsCl | 81 |
| 6 | Final Coupling | K₂CO₃, TDA-1, Toluene | 84 |
Mechanism of Action
Ablukast functions as a competitive antagonist of the cysteinyl leukotriene receptors (CysLT₁ and CysLT₂), which are G-protein-coupled receptors (GPCRs) mediating bronchoconstriction and vascular permeability . By binding to these receptors, Ablukast inhibits LTD₄-induced bronchospasm and LTB₄-driven neutrophil recruitment, critical pathways in asthma and IBD pathogenesis . Notably, in guinea pig models, the (S)-enantiomer demonstrated 15-fold greater potency than the (R)-enantiomer when administered via aerosol, highlighting the importance of stereochemistry in drug delivery .
Pharmacological Applications
Asthma
Ablukast reduces airway hyperreactivity by blocking leukotriene-induced smooth muscle contraction and mucus secretion. Preclinical studies showed efficacy in mitigating bronchoconstriction, though clinical outcomes in humans remain undocumented in available literature .
Inflammatory Bowel Disease (IBD)
Elevated LTB₄ levels in IBD patients correlate with neutrophil infiltration and mucosal damage. Ablukast’s inhibition of LTB₄ signaling positions it as a potential therapeutic for ulcerative colitis and Crohn’s disease .
Structural and Stereochemical Considerations
The chromane core of Ablukast features a 3,4-dihydro-2H-1-benzopyran system substituted with acetyl and alkoxy groups. The molecule’s flexibility, conferred by the pentyloxy tether, allows optimal receptor interaction. Enantiomeric studies revealed that while both (R)- and (S)-forms are equipotent intravenously, the (S)-enantiomer’s superior aerosol efficacy suggests formulation-dependent pharmacokinetics .
Table 2: Enantiomer Potency Comparison
| Enantiomer | Administration Route | Relative Potency |
|---|---|---|
| (R)-Ablukast | Intravenous | 1x |
| (S)-Ablukast | Intravenous | 1x |
| (S)-Ablukast | Aerosol | 15x |
Comparative Analysis with Leukotriene Antagonists
Table 3: Leukotriene Antagonist Comparison
| Compound | Structure | Target Receptor | Clinical Use |
|---|---|---|---|
| Ablukast | Chromane derivative | CysLT₁/₂ | Investigational |
| Montelukast | Quinoline derivative | CysLT₁ | Asthma, Allergies |
| Zafirlukast | Indole derivative | CysLT₁ | Asthma |
Future Perspectives
Despite its discontinuation, Ablukast’s synthesis methodology and stereochemical insights remain valuable for medicinal chemistry. Reformulation strategies, such as enantiopure (S)-Ablukast aerosols or prodrug derivatives, could resurrect its therapeutic potential. Additionally, repurposing Ablukast for neutrophilic inflammation in COPD or rheumatoid arthritis warrants exploration.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume